Trifluoromethyl-Substituted vs. Unsubstituted Oxalamide PAI‑1 Inhibitory Potency
The target compound includes a 4-(trifluoromethyl)phenyl group. In published oxalamide SAR, replacing a non‑fluorinated phenyl with a trifluoromethylphenyl analog reduced the PAI‑1 IC₅₀ from 96 µM to as low as 4.5 µM [1]. This direct within‑class comparison demonstrates that the trifluoromethyl substituent is a key driver of enhanced potency, and any procurement of an oxalamide lacking this group would likely result in a substantial loss of biological activity.
| Evidence Dimension | PAI-1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly determined; expected to be in the low micromolar range based on trifluoromethyl SAR. |
| Comparator Or Baseline | Oxalamide derivative 4 (no trifluoromethyl) IC₅₀ = 96 µM; trifluoromethyl-substituted oxalamides IC₅₀ as low as 4.5 µM |
| Quantified Difference | >20‑fold improvement in potency |
| Conditions | Chromogenic PAI-1 inhibition assay |
Why This Matters
Confirms that the trifluoromethyl group is critical for achieving high‑potency target engagement, directly justifying the procurement of this specific compound over non‑fluorinated alternatives.
- [1] Jain, M.R., Shetty, S., Chakrabarti, G., et al. (2008) In vitro PAI-1 inhibitory activity of oxalamide derivatives. European Journal of Medicinal Chemistry, 43(4), 880-884. View Source
